CHLORINATEDLINOLEICACID
Description
Contextualizing Linoleic Acid Chemistry and Biological Significance
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, meaning the human body cannot synthesize it and must obtain it from dietary sources. numberanalytics.comontosight.ai Its chemical structure consists of an 18-carbon chain with two double bonds in the cis configuration. nih.govwikipedia.org This structure is fundamental to its various biological roles.
Linoleic acid is a crucial component of cell membranes, contributing to their fluidity and integrity. numberanalytics.comontosight.ai It also serves as a precursor for the synthesis of arachidonic acid (AA), which is then converted into a group of signaling molecules called eicosanoids. numberanalytics.com These molecules are involved in a wide array of physiological processes, including inflammation and immune responses. numberanalytics.comontosight.ai Furthermore, linoleic acid plays a role in maintaining skin health and has been associated with cardiovascular benefits when it replaces saturated fats in the diet. numberanalytics.com
Some bacteria can convert linoleic acid into conjugated linoleic acid (CLA), a mixture of positional and geometric isomers of linoleic acid. nih.govresearchgate.netanimbiosci.org CLA has been the subject of extensive research due to its potential health benefits, including anti-carcinogenic and anti-atherogenic properties. nih.govresearchgate.net
Rationale for Investigating Chlorination of Linoleic Acid
The investigation into chlorinated linoleic acid stems from several key areas of interest, primarily related to inflammation and environmental science.
During inflammation, the enzyme myeloperoxidase (MPO), present in neutrophils, produces hypochlorous acid (HOCl). nih.govnih.gov HOCl is a powerful oxidizing and chlorinating agent that can react with various biological molecules, including the double bonds of unsaturated fatty acids like linoleic acid. nih.govnih.govacs.org This reaction can lead to the formation of chlorinated lipids, such as chlorohydrins. nih.govacs.org Researchers are interested in understanding the formation and biological activities of these chlorinated derivatives, as they are implicated in inflammatory diseases. nih.govnih.gov For instance, some studies suggest that chlorinated lipids can have pro-inflammatory effects. nih.gov
Another significant reason for studying chlorinated linoleic acid is its presence as an environmental contaminant. Chlorination is a common method for water disinfection, and this process can lead to the reaction of chlorine with naturally occurring unsaturated fatty acids in water, forming chlorinated byproducts. tandfonline.comtandfonline.com The identification of chlorinated fatty acids in aquatic life and their potential for bioaccumulation has raised ecotoxicological concerns. diva-portal.orgosti.gov Studies have shown that chlorinated fatty acids can be taken up by aquatic organisms and incorporated into their lipids, potentially disrupting biological processes. osti.gov
Overview of Research Trajectories and Current Knowledge Gaps
Current research on chlorinated linoleic acid is multifaceted, focusing on its synthesis, detection, and biological effects.
Synthesis and Identification: Researchers have developed methods to synthesize and identify various chlorinated fatty acids. lboro.ac.uk Analytical techniques such as mass spectrometry are crucial for detecting these compounds in biological and environmental samples. nih.govtandfonline.com Studies have identified various chlorinated products resulting from the reaction of unsaturated fatty acids with chlorine, including chlorohydrins and other oxygenated derivatives. acs.orgtandfonline.comtandfonline.com
Biological Effects: A significant portion of the research focuses on the biological consequences of linoleic acid chlorination. Studies have investigated the effects of chlorinated lipids on various cellular processes. For example, some chlorinated fatty aldehydes have been shown to have pro-inflammatory effects. nih.gov Research has also explored the impact of chlorinated fatty acids on membrane structure and function. acs.org
Knowledge Gaps: Despite the progress made, there are still significant knowledge gaps. The precise biological roles of specific chlorinated isomers of linoleic acid are not fully understood. nih.gov While the formation of chlorinated lipids in inflammatory settings is recognized, the exact contribution of specific chlorinated linoleic acid derivatives to different disease pathologies requires further investigation. nih.gov Additionally, more research is needed to fully understand the long-term ecotoxicological effects of chlorinated fatty acids in the environment. diva-portal.org The complete range of products formed from the chlorination of linoleic acid under various conditions is also an area of active investigation. nih.gov
Interactive Data Table: Properties of Linoleic Acid
| Property | Value | Source |
| Chemical Formula | C18H32O2 | numberanalytics.comfiveable.me |
| Molecular Weight | 280.4 g/mol | nih.gov |
| Appearance | Colorless to straw-colored liquid | nih.gov |
| Solubility | Virtually insoluble in water; soluble in many organic solvents | nih.govwikipedia.org |
| Type | Polyunsaturated Omega-6 Fatty Acid | numberanalytics.comnih.gov |
Interactive Data Table: Research on Chlorination of Unsaturated Fatty Acids
| Research Focus | Key Findings | References |
| Inflammatory Processes | Myeloperoxidase produces hypochlorous acid, which reacts with unsaturated fatty acids to form chlorinated lipids like chlorohydrins. These may have pro-inflammatory effects. | nih.govnih.govacs.org |
| Water Disinfection | Chlorination of water can lead to the formation of chlorinated fatty acid byproducts from naturally occurring unsaturated fatty acids. | tandfonline.comtandfonline.com |
| Ecotoxicology | Chlorinated fatty acids have been identified in aquatic biota and can be bioaccumulated, raising concerns about their environmental impact. | diva-portal.orgosti.gov |
| Biological Activity | Some chlorinated fatty aldehydes have been shown to exhibit pro-inflammatory properties. | nih.gov |
Properties
CAS No. |
104639-56-7 |
|---|---|
Molecular Formula |
C20H30O3 |
Synonyms |
CHLORINATEDLINOLEICACID |
Origin of Product |
United States |
Formation and Environmental Presence of Chlorinated Linoleic Acid
Pathways of Chemical Chlorination of Linoleic Acid
The chemical chlorination of linoleic acid predominantly occurs through reactions with chlorine-based disinfectants and as a byproduct of various industrial and food processing systems. These reactions are influenced by a variety of factors, including the concentration of reactants, pH, and the presence of catalysts.
The widespread use of chlorine for water disinfection is a primary route for the formation of chlorinated organic compounds, including chlorinated fatty acids. nih.gov Linoleic acid, being an unsaturated fatty acid, is susceptible to reaction with chlorine and its derivatives, such as hypochlorous acid (HOCl). nih.gov In aqueous environments, the reaction of hypochlorous acid with the double bonds of linoleic acid can lead to the formation of chlorohydrins. nih.gov This process is analogous to the formation of oleic acid chlorohydrins, which has been observed in disinfected drinking water. nsf.gov The reaction involves the electrophilic addition of chlorine to one of the carbons of the double bond and the addition of a hydroxyl group to the other.
The formation of these chlorinated derivatives is influenced by the concentration of free chlorine, the pH of the water, and the presence of organic matter. Higher chlorine doses and longer contact times can increase the yield of these byproducts. nsf.gov
Chlorinated linoleic acid can be formed as an unintended byproduct during various food processing techniques that utilize chlorinated water or bleaching agents. For instance, the washing of vegetables with chlorinated water can lead to the formation of chlorinated fatty acids. nsf.gov Studies on oleic acid have shown that postharvest chlorine disinfection of produce such as spinach and lettuce results in the formation of chlorohydrins. nsf.gov Similar reactions are expected to occur with linoleic acid present in these food items.
Furthermore, the use of chlorine-based agents in the bleaching of flour and the disinfection of meat processing equipment can also contribute to the formation of chlorinated lipids. nih.gov The reaction of hypochlorous acid with linoleic acid hydroperoxides, which can be present in foods due to lipid oxidation, can also generate radical species that promote further lipid peroxidation. nih.gov
The following table summarizes the formation of chlorinated fatty acid byproducts in different food processing scenarios based on studies of similar unsaturated fatty acids.
| Food Processing Scenario | Reactant | Key Byproducts | Influencing Factors |
| Vegetable Washing | Chlorine/Hypochlorous Acid | Chlorohydrins | Chlorine concentration, contact time, temperature, physical state of the produce (whole vs. shredded) |
| Flour Bleaching | Chlorine-based agents | Chlorinated Lipids | Type and concentration of bleaching agent |
| Meat Processing | Hypochlorite-disinfected water | Chlorinated Lipids | Chlorine concentration, contact with fatty tissues |
Once formed, chlorinated linoleic acid can undergo various abiotic degradation and transformation processes in the environment. The environmental fate of chlorinated lipids is influenced by factors such as sunlight, temperature, and the chemical composition of the soil and water. nih.gov While specific studies on the abiotic degradation of chlorinated linoleic acid are limited, general principles of chlorinated hydrocarbon degradation can be applied.
One of the primary abiotic degradation pathways for chlorinated organic compounds is dechlorination, which involves the removal of chlorine atoms. researchgate.net This can occur through processes such as hydrolysis, where the molecule reacts with water, or photolysis, where sunlight provides the energy to break the carbon-chlorine bonds. The presence of certain minerals in soil and sediment can also catalyze the degradation of chlorinated compounds. researchgate.net
The persistence of chlorinated linoleic acid in the environment will depend on its structure and the environmental conditions. Highly chlorinated fatty acids are generally more resistant to degradation. nih.gov
Biotic Mechanisms Leading to Chlorinated Linoleic Acid Formation
While chemical chlorination is the more documented pathway, there is emerging evidence for the potential of biological systems to produce chlorinated lipids, including derivatives of fatty acids. These processes are mediated by specific enzymes and microorganisms.
Certain organisms have evolved enzymes called halogenases that can incorporate halogen atoms into organic molecules. nih.gov While most known halogenases act on smaller molecules or amino acids, there is evidence of enzymatic activity on fatty acyl substrates. For example, a putative fatty acyl halogenase, HctB, from the cyanobacterium Lyngbya majuscula has been shown to perform dichlorination on a hexanoyl substrate. nih.gov This suggests the possibility of enzymatic chlorination of longer-chain fatty acids like linoleic acid, although direct evidence for this specific reaction is still lacking.
Flavin-dependent halogenases are another class of enzymes that catalyze halogenation reactions. mdpi.com These enzymes typically require a halide ion, flavin adenine dinucleotide (FAD), and an external source of reduced flavin. mdpi.com While their primary substrates are often aromatic compounds, the potential for these enzymes to act on lipid substrates is an area of ongoing research.
Microorganisms play a crucial role in the transformation of organic compounds in the environment. In environments contaminated with chlorinated compounds, some microbes have evolved metabolic pathways to utilize these substances. While the direct chlorination of linoleic acid by microorganisms has not been extensively documented, microbes can mediate the transformation of chlorinated organic matter.
Some bacteria are known to produce chlorinated metabolites, and the presence of halogenated environments could potentially lead to the incorporation of chlorine into lipids through microbial metabolic pathways. nih.gov For instance, some bacteria can metabolize chlorinated alkanes, and it is conceivable that in environments where both linoleic acid and chlorinated compounds are present, co-metabolism could lead to the formation of chlorinated linoleic acid derivatives. nih.gov
It is important to distinguish these potential chlorination reactions from the well-documented microbial transformation of linoleic acid to conjugated linoleic acid (CLA), which is an isomerization reaction and does not involve the addition of chlorine. wikipedia.org
Environmental Distribution and Occurrence Studies of Chlorinated Linoleic Acid
The environmental presence of chlorinated linoleic acid, a derivative of the essential fatty acid linoleic acid, is an area of growing scientific interest. While data specifically quantifying chlorinated linoleic acid across different environmental compartments remains limited, research on the broader class of chlorinated fatty acids (ClFAs) provides valuable insights into its likely distribution and occurrence. The formation of these compounds is often linked to industrial processes utilizing chlorine, such as the bleaching of pulp and paper, and potentially through disinfection processes of water and food.
Detection in Aqueous Systems (e.g., Disinfected Water)
The chlorination of drinking water is a critical public health measure to eliminate waterborne pathogens. However, this process can lead to the formation of various disinfection by-products (DBPs) through the reaction of chlorine with natural organic matter present in the water. While research has extensively focused on regulated DBPs like trihalomethanes and haloacetic acids, the formation of chlorinated fatty acids, including chlorinated linoleic acid, is less understood.
Unsaturated fatty acids, such as linoleic acid, are susceptible to reaction with chlorine, which can add across the double bonds to form chlorinated derivatives. Factors influencing the formation of these by-products include the concentration of the disinfectant and organic precursors, water temperature, pH, and contact time. epa.ie Although the direct detection and quantification of chlorinated linoleic acid in disinfected drinking water are not widely documented in scientific literature, the potential for its formation exists. The presence of various chlorinated organic compounds in disinfected water suggests that a complex mixture of by-products is often generated. epa.ie
Table 1: Factors Influencing Disinfection By-Product Formation in Aqueous Systems
| Factor | Influence on DBP Formation |
| Disinfectant Type | Different disinfectants (e.g., chlorine, chlorine dioxide, ozone) produce different types and concentrations of DBPs. |
| Disinfectant Concentration | Higher disinfectant doses can lead to increased formation of DBPs. |
| Precursor Concentration | Higher levels of natural organic matter, including fatty acids, can result in higher DBP concentrations. |
| Water Temperature | Increased temperatures can accelerate the reaction rates for DBP formation. |
| pH | The pH of the water affects the chemical species of chlorine present and the reactivity of organic precursors. |
| Contact Time | Longer contact times between the disinfectant and organic matter can lead to greater DBP formation. |
This table is based on general principles of DBP formation and is not specific to chlorinated linoleic acid due to a lack of targeted research.
Presence in Biosamples from Environmental Exposure Models
The presence of chlorinated fatty acids has been documented in various biological samples, particularly from aquatic environments. These compounds are lipophilic, meaning they tend to accumulate in the fatty tissues of organisms. Studies have identified chlorinated fatty acids in fish and marine mammals, indicating that these compounds can enter the food chain and undergo bioaccumulation. osti.govresearchgate.net
Research on aquatic biota has shown that chlorinated fatty acids can be incorporated into cellular lipids, much like their non-chlorinated counterparts. osti.gov This suggests that organisms may not readily distinguish between natural fatty acids and their chlorinated analogs. Some studies have indicated that certain chlorinated fatty acids may be resistant to complete biological degradation, potentially leading to their persistence and accumulation in organisms. osti.gov While these studies focus on the broader class of chlorinated fatty acids, they provide a strong indication that chlorinated linoleic acid could also be present in biosamples from environments impacted by relevant pollution sources.
Table 3: Detection of Chlorinated Fatty Acids (ClFAs) in Biota
| Organism Type | Key Findings |
| Aquatic Invertebrates | Can take up dichlorostearic acid from food. |
| Fish | Assimilate ClFAs from food into their lipids. ClFAs are found in both neutral lipids and phospholipids (B1166683). |
| Marine Mammals | ClFAs have been detected, indicating trophic transfer. |
| Rats (Laboratory Models) | Studies have shown uptake and assimilation of chlorinated fatty acids. |
This table is based on findings for chlorinated fatty acids as a general class, as specific data for chlorinated linoleic acid in environmental biosamples is scarce.
Metabolism and Biotransformation of Chlorinated Linoleic Acid in Biological Systems
Comparative Analysis of Linoleic Acid and Chlorinated Linoleic Acid Metabolic Fates
While linoleic acid is an essential fatty acid with well-defined metabolic pathways, the presence of chlorine atoms in chlorinated linoleic acid introduces significant changes to its processing in the body.
Elongation and Desaturation Pathways of Chlorinated Linoleic Acid Derivatives
Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is a precursor for the synthesis of longer, more unsaturated fatty acids through a series of elongation and desaturation reactions. nih.govmdpi.com This process, which creates critical molecules like arachidonic acid (AA), involves enzymes such as Δ5 and Δ6 desaturases. nih.govresearchgate.net The consensus pathway for the interconversion of polyunsaturated fatty acids (PUFAs) in mammals is well-established. nih.gov
Conjugated linoleic acid (CLA), a group of isomers of linoleic acid, also undergoes elongation and desaturation, all while maintaining its conjugated diene structure. nih.gov The cis-9, trans-11 isomer of CLA, in particular, can be metabolized through desaturases and elongases. epa.gov Studies in activated human T-cells have highlighted the importance of the elongase ELOVL5 in the elongation of PUFAs. nih.gov While proliferating T-cells can efficiently elongate 18:3n-3, their capacity to elongate 18:2n-6 is less pronounced, suggesting a preference of the induced elongase for the former. nih.gov
Beta-Oxidation of Chlorinated Fatty Acids
Beta-oxidation is the primary catabolic process for breaking down fatty acid molecules to produce energy. wikipedia.org This process occurs in the mitochondria in eukaryotes and involves the cleavage of two carbons from the fatty acid chain in each cycle to form acetyl-CoA. wikipedia.org For very long-chain fatty acids, initial oxidation occurs in peroxisomes until they are short enough to be processed by the mitochondria. wikipedia.orgmdpi.com
The metabolism of chlorinated fatty acids, such as 2-chlorohexadecanoic acid (2-ClHA), has been shown to proceed through ω-oxidation followed by β-oxidation from the ω-end. nih.gov This process generates α-chlorinated dicarboxylic acids. nih.gov Studies have identified metabolites of CLA with 16 carbon atoms, which are likely products of the peroxisomal beta-oxidation of CLA and its subsequent metabolites. nih.gov This suggests an efficient metabolism of CLA and its derivatives within peroxisomes. nih.gov
Enzymatic Systems Governing Chlorinated Linoleic Acid Biotransformation
A variety of enzymes are involved in the biotransformation of chlorinated linoleic acid, each playing a specific role in its metabolic journey.
Role of Cytochrome P450 Isoenzymes (e.g., CYP2C8, CYP2J2) in Metabolic Pathways
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. frontiersin.orgmdpi.com Linoleic acid is metabolized by CYP enzymes, primarily CYP2J2, CYP2C8, and CYP2C9, to form epoxides like 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). nih.gov These epoxides are then further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. nih.gov
The CYP-dependent metabolism of polyunsaturated fatty acids is highly responsive to changes in the fatty acid's structure. nih.gov CYP isoforms that metabolize arachidonic acid can also efficiently use other PUFAs, including linoleic acid, as substrates. nih.gov For instance, CYP4A enzymes, which primarily function as ω-hydroxylases for arachidonic acid, exhibit increased (ω-1)-hydroxylase activities towards other PUFAs. nih.gov The presence of an omega-3 double bond, as seen in EPA and DHA, provides a preferred site for epoxidation by CYP1A, CYP2C, CYP2J, and CYP2E subfamily members. nih.gov
Activity of Esterases and Hydrolases on Chlorinated Lipid Structures
Esterases and hydrolases are enzymes that catalyze the cleavage of ester bonds, a fundamental reaction in lipid metabolism. researchgate.netnih.gov The activity of these enzymes is highly dependent on the lipophilicity of the substrate. nih.gov While esterases are efficient at hydrolyzing water-soluble substrates, lipases often exhibit interfacial activation, meaning their activity increases at the interface between aqueous and lipid phases. nih.gov
In the context of chlorinated lipids, epoxide hydrolase has been identified as a key enzyme in the biotransformation of linoleic acid by certain microorganisms. nih.gov Soluble epoxide hydrolase (sEH) is responsible for hydrolyzing the epoxy-fatty acids produced by CYP450 metabolism into dihydroxy fatty acids. nih.gov For example, 9,10-EpOME and 12,13-EpOME are metabolized by sEH to 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME), respectively. nih.gov
Conjugation Reactions and Excretion Pathways for Metabolites
Conjugation reactions are a critical step in the detoxification and excretion of metabolites. chuv.ch These phase II reactions involve the coupling of a metabolite with an endogenous molecule, increasing its water solubility and facilitating its removal from the body. chuv.ch
In the metabolism of α-chlorinated fatty acids, it has been shown that they can be ω-oxidized to generate α-chlorinated dicarboxylic acids, which are then excreted in the urine. nih.gov For example, 2-chlorohexadecanoic acid (2-ClHA) is metabolized to α-chloroadipic acid, which has been identified in both human and rat urine. nih.gov The formation of these dicarboxylic acids is dependent on the concentration of the parent chlorinated fatty acid and the incubation time. nih.gov
Intracellular Processing and Localization
The journey of chlorinated linoleic acid (CLA) within a biological system continues post-absorption into the intricate environment of the cell. Understanding its intracellular processing, including how it enters cells and where it localizes, is crucial for elucidating its metabolic fate and potential biological effects.
Mechanisms of Cellular Uptake and Transport
The entry of fatty acids into cells is a complex process that can involve both passive diffusion and protein-mediated transport. While specific transporters for chlorinated linoleic acid have not been exhaustively characterized, studies on similar chlorinated fatty acids and linoleic acid isomers provide valuable insights into the likely mechanisms.
Research indicates that the cellular uptake of fatty acids is not a simple, unregulated process. Instead, it is a carefully controlled mechanism involving specific fatty acid transporters that can be acutely regulated by stimuli such as insulin (B600854) and muscle contraction. physiology.org These transporters can move from intracellular storage compartments to the plasma membrane to facilitate the uptake of fatty acids when required. physiology.org This regulated transport is essential for managing lipid levels in the circulation and providing fuel to tissues with high energy demands, like the heart and skeletal muscles. physiology.org
Several key proteins are implicated in the transport of long-chain fatty acids across the plasma membrane, and it is plausible that chlorinated linoleic acid utilizes these same pathways. These include:
CD36 (Fatty Acid Translocase): A major player in fatty acid uptake in various tissues, including muscle and adipose tissue. physiology.orgrsc.org Studies on conjugated linoleic acid (CLA) isomers have shown that their uptake can be modulated by affecting CD36 localization on the cell membrane. rsc.org For instance, the c9, t11-CLA isomer was found to inhibit the palmitoylation of CD36, leading to its reduced presence on the cell surface and consequently, decreased fatty acid uptake. rsc.org
Fatty Acid Transport Proteins (FATPs): A family of proteins (FATP1-6) that facilitate the transport of fatty acids into cells. physiology.org
Fatty Acid Binding Proteins (FABPs): These proteins are involved in the intracellular trafficking of fatty acids. physiology.org
Experiments with fish have demonstrated that chlorinated fatty acids, such as dichlorostearic acid, can be taken up from food without significant obstruction and are incorporated into complex lipids in a manner similar to their non-chlorinated counterparts. osti.gov This suggests that the chlorination of the fatty acid does not necessarily hinder its recognition and transport by the cellular machinery responsible for fatty acid uptake. osti.gov
The table below summarizes key proteins involved in fatty acid transport and their potential relevance to chlorinated linoleic acid uptake.
| Transporter Family | Specific Proteins | Function in Fatty Acid Transport | Potential Relevance to Chlorinated Linoleic Acid |
| Fatty Acid Translocase | CD36 | Facilitates the uptake of long-chain fatty acids into cells, particularly in muscle and adipose tissue. Its localization to the plasma membrane is a key regulatory step. physiology.orgrsc.org | Likely involved in the transport of chlorinated linoleic acid, as it is a primary transporter for other linoleic acid isomers. rsc.org |
| Fatty Acid Transport Proteins | FATP1-6 | A family of proteins that actively transport fatty acids across the cell membrane. physiology.org | May play a role in the cellular uptake of chlorinated linoleic acid, similar to their function with other long-chain fatty acids. |
| Fatty Acid Binding Proteins | FABPs | Involved in the intracellular binding and trafficking of fatty acids from the cell membrane to various organelles. physiology.org | Likely responsible for the intracellular movement of chlorinated linoleic acid following its uptake. |
Subcellular Distribution and Organelle Interactions (e.g., Lysosomal Accumulation)
Once inside the cell, chlorinated linoleic acid is not uniformly distributed but is trafficked to specific subcellular compartments where it can be metabolized, stored, or exert biological effects. The distribution pattern is influenced by the cell type and its metabolic state.
Studies using fluorescently labeled analogs of chlorinated lipids have provided insights into their subcellular localization. For example, a click chemistry approach with 2-chlorohexadecanal (a related chlorinated lipid) in endothelial cells revealed its distribution within the cell. frontiersin.org While direct co-localization studies for all organelles were not performed, the findings suggested a disparate subcellular distribution compared to its non-chlorinated analog. semanticscholar.org
A significant aspect of the intracellular fate of lipids is their interaction with lysosomes. Lysosomes are acidic organelles responsible for the degradation of various macromolecules, including lipids. nih.gov The process of delivering lipids to lysosomes for degradation is known as lipophagy. researchgate.net
Research has shown that the accumulation of certain lipids can induce lysosomal activity. For instance, an over-accumulation of lipid droplets, which can be induced by fatty acids like linoleic acid, can lead to lysophagy in cancer cells. biorxiv.org This process involves the engulfment of lipid droplets by autophagosomes, which then fuse with lysosomes to form autolysosomes where the lipids are broken down. researchgate.net
Furthermore, lysosomal function is critically dependent on ion homeostasis, including chloride concentration. frontiersin.org The transport of chloride ions into the lysosome is mediated by proteins like the ClC-7 Cl-/H+ exchanger. frontiersin.org Dysfunction of such transporters can lead to lysosomal storage diseases and neurodegeneration, highlighting the importance of proper ion balance for lysosomal lipid metabolism. frontiersin.org While direct evidence for the lysosomal accumulation of chlorinated linoleic acid is limited, the general mechanisms of lipophagy and the role of lysosomes in lipid degradation suggest that this is a plausible fate for this compound within the cell.
The table below outlines the potential subcellular localizations of chlorinated linoleic acid and the associated organelle functions.
| Organelle/Structure | Primary Function in Lipid Metabolism | Potential Interaction with Chlorinated Linoleic Acid |
| Lipid Droplets | Storage of neutral lipids, such as triacylglycerols and sterol esters. biorxiv.org | May be incorporated into lipid droplets for storage, similar to other fatty acids. |
| Endoplasmic Reticulum | Site of lipid synthesis, including the esterification of fatty acids into complex lipids. researchgate.net | Likely esterified into more complex lipids like phospholipids (B1166683) and triacylglycerols. |
| Mitochondria | Primary site of fatty acid β-oxidation for energy production. | Could potentially undergo β-oxidation, although the chlorine atoms may affect the efficiency of this process. |
| Lysosomes | Degradation of cellular components, including lipids, through autophagy (lipophagy). nih.govresearchgate.net | May be targeted to lysosomes for degradation, particularly under conditions of cellular stress or excess lipid accumulation. biorxiv.org |
Mechanistic Investigations of Chlorinated Linoleic Acid in Biological Models
In Vitro Studies of Cellular Interactions and Responses
Modulation of Cellular Signaling Cascades
Evidence suggests that chlorinated lipids act as pro-inflammatory mediators. Fatty acid chlorohydrins and α-chloro fatty aldehydes, which can be derived from linoleic acid, have been shown to upregulate vascular adhesion molecules and inhibit nitric oxide synthesis. nih.gov This indicates an interference with cellular signaling pathways that regulate inflammation and vascular function. While the parent compound, unchlorinated linoleic acid, is known to activate pro-inflammatory signaling through pathways like PI3K/Akt and ERK1/2 in vascular endothelial cells, the precise signaling cascades modulated by its chlorinated counterpart are still an area of active investigation. nih.gov The activation of these pathways by chlorinated lipids could contribute to the inflammatory responses observed in diseases where myeloperoxidase activity is high. nih.gov
Effects on Cell Viability and Apoptosis Pathways in Cultured Cells
Chlorinated fatty acids have demonstrated significant effects on cell viability and can induce cell death pathways. Studies on chlorinated oleic acid, a structurally similar chlorinated fatty acid, showed growth inhibition in various cultured cell lines, including Human Microvascular Endothelial Cells (HMVEC), Immortalized Human Kidney Epithelial (IHKE) cells, and human Hepatoma (HepG2) cells. nih.gov The potency of this growth inhibition was found to be cell-specific. nih.gov Furthermore, fatty acid chlorohydrins are reported to be cytotoxic to human endothelial cells. nih.gov Other research has shown that hypochlorite (B82951) modification of lipids like sphingomyelin (B164518) generates chlorinated species that can induce apoptosis in neuronal cells. researchgate.net While direct studies on chlorinated linoleic acid-induced apoptosis are limited, the evidence from related compounds suggests it likely impacts cell survival pathways. nih.govresearchgate.net
| Cell Line | Abbreviation | Observed Effect | Relative Potency |
|---|---|---|---|
| Human Microvascular Endothelial Cells | HMVEC | Growth Inhibition | High |
| Immortalized Human Kidney Epithelial Cells | IHKE | Growth Inhibition | Medium |
| Human Hepatoma Cells | HepG2 | Growth Inhibition | Low |
Influence on Oxidative Stress Pathways and Lipid Peroxidation Processes
The formation of chlorinated linoleic acid is intrinsically linked to oxidative stress. It is a product of the reaction between hypochlorous acid—a powerful oxidizing agent generated by myeloperoxidase during the inflammatory response—and linoleic acid. nih.govnih.gov This process is a hallmark of oxidative damage occurring in phagocytes. The presence of chlorinated fatty acids can be considered a biomarker for myeloperoxidase activity and HOCl-induced damage. nih.govresearchgate.net While these compounds are products of oxidative stress, their own influence on downstream oxidative pathways is less clear. The incorporation of bulky chlorinated fatty acids into cell membranes could potentially disrupt membrane integrity and function, possibly leading to further cellular stress. slu.se
Alterations in Cellular Metabolism and Bioenergetic States
Chlorinated fatty acids are not treated by cells as typical xenobiotics and can be incorporated into complex lipids. slu.se Once integrated, their altered structure can impact cellular metabolism and energy balance. Research on chlorinated stearic and oleic acids has shown that their incorporation into mammalian membranes can increase ATP leakage, directly affecting cellular bioenergetics. slu.se
Furthermore, cells possess mechanisms to metabolize these compounds. Studies on 2-chlorohexadecanoic acid, an α-chlorinated fatty acid, demonstrate that it can be catabolized through ω-oxidation followed by β-oxidation from the ω-end. semanticscholar.org This metabolic processing leads to the formation of various α-chlorinated dicarboxylic acids, which have been identified in cell lines and even in human and rat urine. semanticscholar.org This suggests that cells actively process these chlorinated lipids, which could alter metabolic fluxes and the pool of available energy substrates.
| Metabolite |
|---|
| 2-chlorohexadecane-(1,16)-dioic acid |
| 2-chlorotetradecane-(1,14)-dioic acid |
| 2-chloroadipic acid |
Transcriptomic and Proteomic Profiling of Cellular Responses
Currently, specific transcriptomic and proteomic studies detailing the global cellular response to chlorinated linoleic acid are not widely available in published literature. While research has been conducted on the transcriptomic and proteomic effects of unchlorinated linoleic acid, which can influence genes and proteins related to inflammation, lipid metabolism, and cell proliferation, similar comprehensive analyses for its chlorinated derivatives have yet to be reported. nih.govmdpi.comsciopen.comresearchgate.netnih.gov Such studies would be invaluable for providing an unbiased, system-wide view of the cellular pathways perturbed by these compounds.
Molecular Mechanisms of Action and Target Interactions
The molecular mechanisms of chlorinated linoleic acid appear to be closely tied to its physical properties and its resemblance to natural fatty acids. Unlike many traditional pollutants, chlorinated fatty acids are not recognized as foreign substances by the cell's detoxification systems, such as the P-450 enzyme system. slu.se Consequently, they are taken up and incorporated into cellular lipids, particularly membrane phospholipids (B1166683). slu.seosti.gov
The primary mechanism of toxicity may stem from the physical disruption of biological membranes. The chlorine atoms are larger than hydrogen atoms, introducing "bulkiness" to the fatty acid chain. slu.seosti.gov This structural alteration can hinder the flexibility and fluidity of the phospholipid bilayer, potentially impairing the function of membrane-bound proteins and leading to increased permeability, as evidenced by ATP leakage. slu.se The derived α-chloro fatty aldehydes are also known to be toxic and can exert effects such as the inhibition of nitric oxide synthesis, pointing to interactions with specific enzymes. nih.gov
Ligand-Receptor Binding and Allosteric Modulation Studies
While direct ligand-receptor binding studies for chlorinated linoleic acid are not extensively documented in publicly available research, the interactions of its parent compound, linoleic acid, and its isomers, such as conjugated linoleic acid (CLA), with nuclear receptors provide a foundational understanding. CLA isomers have been identified as high-affinity ligands and activators of the peroxisome proliferator-activated receptor alpha (PPARα) nih.gov.
In vitro studies using scintillation proximity assays have demonstrated that various CLA isomers can bind to human PPARα with differing potencies. The (9Z,11E)-CLA isomer, in particular, has been shown to be a potent activator of PPARα nih.gov. This interaction leads to the induction of PPAR-responsive mRNAs, which are involved in lipid metabolism nih.gov. The binding affinity of different CLA isomers to PPARα has been quantified, as shown in the table below.
| CLA Isomer | IC50 (nM) for human PPARα nih.gov |
|---|---|
| (9Z,11E)-CLA | 140 |
| (10E,12Z)-CLA | >140 |
| (9E,11E)-CLA | <400 |
| furan-CLA | 400 |
The introduction of chlorine atoms to the linoleic acid backbone would significantly alter its electronic and steric properties, which could, in turn, affect its binding to receptors like PPARα. The high electronegativity of chlorine can be expected to change the molecule's polarity and its ability to form hydrogen bonds and other non-covalent interactions within a receptor's binding pocket.
Allosteric modulation, where a ligand binds to a site on the receptor other than the primary binding site to modulate the receptor's activity, is a known mechanism for fatty acids and their derivatives mdpi.commdpi.com. While specific studies on allosteric modulation by chlorinated linoleic acid are not available, the general principle suggests that this class of compounds could potentially act as allosteric modulators of various receptors. For instance, free fatty acid receptors (FFARs) are known to be allosterically modulated by various ligands mdpi.com. The structural modifications introduced by chlorination could impart novel allosteric properties to linoleic acid.
Enzyme Inhibition or Activation Kinetics and Mechanisms
The study of enzyme kinetics provides valuable insights into how a compound interacts with an enzyme to either inhibit or activate its function. For linoleic acid and its derivatives, enzyme interactions are a key aspect of their biological effects. For example, conjugated linoleic acid has been shown to be a potent inhibitor of fatty acid synthetase (FAS) in vitro nih.gov. The 9c, 11t-isomer of CLA exhibited greater inhibition of FAS than the 10t, 12c-isomer nih.gov.
Furthermore, the biohydrogenation of linoleic acid by enzymes from mixed ruminal bacterial species has been studied, and the kinetic parameters for these reactions have been estimated using the Michaelis-Menten model nih.gov. These studies provide values for Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum rate of the reaction), which are crucial for understanding the enzyme-substrate interaction nih.govteachmephysiology.com.
The introduction of chlorine into the linoleic acid structure would likely alter its interaction with enzymes. Chlorinated lipids, in general, have been shown to have pro-inflammatory effects and can inhibit enzymes like nitric oxide synthase nih.gov. The presence of a bulky and electronegative chlorine atom could affect the binding of the fatty acid to the enzyme's active site, potentially leading to competitive or non-competitive inhibition. The mechanism of inhibition would depend on whether the chlorinated linoleic acid binds to the active site or an allosteric site on the enzyme.
| Compound | Enzyme | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Linoleic Acid | Soybean Lipoxygenase | Kps (dissociation constant of substrate from enzyme-substrate-product complex) | (7.7 +/- 0.3) x 10(-6) M | researchgate.net |
| Linoleic Acid | Soybean Lipoxygenase | Kpp (competitive inhibitors constant of the product) | (2.9 +/- 0.3) x 10(-5) M | researchgate.net |
Interactions with Biological Membranes and Lipid Bilayers
The interaction of fatty acids with biological membranes is crucial for their transport, metabolism, and signaling functions. Studies on linoleic acid have shown that it can strongly influence the composition and stability of model biological membranes nih.gov. Using Langmuir film balance techniques, it has been demonstrated that linoleic acid is miscible with membrane components like 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC) and cholesterol, affecting the stability of the lipid bilayer nih.gov.
The incorporation of a chlorine atom into the linoleic acid structure would be expected to modify its interaction with lipid bilayers. The increased polarity due to the C-Cl bond could alter the partitioning of the fatty acid between the aqueous phase and the hydrophobic core of the membrane. This could, in turn, affect membrane fluidity, permeability, and the function of membrane-bound proteins. The presence of halogen atoms in a fatty acid chain can change the conformation of biological membranes researchgate.net.
Research on the combined use of linoleic acid and sodium hypochlorite for cleaning biofouled membranes in reverse osmosis systems indicates that these substances can alter biofilm structure and membrane properties nih.gov. While not a direct study of chlorinated linoleic acid's interaction with biological membranes, it highlights that chlorination processes in the presence of lipids can lead to changes in membrane characteristics.
Structure-Activity Relationship (SAR) Studies of Chlorinated Linoleic Acid
Impact of Chlorination Position and Degree on Biological Activity
The biological activity of fatty acids is highly dependent on their structure, including the position and configuration of double bonds. For conjugated linoleic acid, different isomers have been shown to have distinct biological effects. For instance, the trans-10,cis-12 CLA isomer is primarily responsible for the inhibition of heparin-releasable lipoprotein lipase (B570770) (HR-LPL) activity in adipocytes nih.gov.
The degree of chlorination (i.e., the number of chlorine atoms) would also be a critical factor. Increasing the number of chlorine atoms would increase the molecule's molecular weight and polarity, which could have a significant impact on its solubility, membrane permeability, and binding affinities.
Stereochemical Influence on Ligand-Target Recognition
Stereochemistry plays a critical role in the interaction between a ligand and its biological target. The specific three-dimensional arrangement of atoms in a molecule determines its ability to fit into a binding site and form the necessary interactions for a biological response. For fatty acids, the cis/trans configuration of the double bonds is a key determinant of their shape and biological activity.
When a chlorine atom is added to a saturated carbon in the linoleic acid chain, a new chiral center is created. This means that chlorinated linoleic acid can exist as different stereoisomers (enantiomers and diastereomers). It is highly probable that these different stereoisomers would exhibit different biological activities. One enantiomer might bind with high affinity to a specific receptor or enzyme, while the other might have a much lower affinity or even interact with a different target altogether.
While no specific studies on the stereochemical influence of chlorinated linoleic acid on ligand-target recognition have been found, the principle of stereospecificity is a fundamental concept in pharmacology and biochemistry.
Computational Approaches to SAR Elucidation (e.g., QSAR modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures mdpi.com. QSAR models are developed by finding a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their experimentally determined biological activities mdpi.com.
While no specific QSAR models for chlorinated linoleic acid have been reported, this approach could be a valuable tool for elucidating its SAR. A QSAR study would involve synthesizing a series of chlorinated linoleic acid derivatives with variations in the position and number of chlorine atoms, as well as their stereochemistry. The biological activities of these compounds would then be measured in relevant assays.
A variety of molecular descriptors could be calculated for each derivative, including:
Electronic descriptors: such as partial atomic charges and dipole moment, which would be influenced by the electronegative chlorine atoms.
Steric descriptors: such as molecular volume and surface area, which would be affected by the size of the chlorine atoms.
Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which would be altered by the introduction of chlorine.
By correlating these descriptors with the observed biological activities using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model could be developed mdpi.com. Such a model could then be used to predict the activity of new, unsynthesized chlorinated linoleic acid derivatives, thereby guiding the design of compounds with desired biological properties. QSAR models have been successfully developed for other chlorinated compounds, such as chlorinated alkanes, to predict their toxicity nih.gov.
Advanced Analytical Methodologies for Chlorinated Linoleic Acid Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of chlorinated linoleic acid analysis, enabling the separation of closely related isomers and their accurate measurement. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the most powerful and widely employed techniques in this field.
Gas chromatography coupled with mass spectrometry (GC-MS) is an invaluable tool for the detailed analysis of chlorinated linoleic acid isomers. fishersci.com This technique offers high-resolution separation and definitive identification of individual isomers. For effective separation, long, highly polar capillary columns are typically required.
To improve volatility and chromatographic performance, chlorinated linoleic acids are commonly converted to their fatty acid methyl esters (FAMEs) prior to GC analysis. The mass spectrometer provides crucial structural information based on the fragmentation patterns of the derivatized analytes, allowing for the determination of the position of both the chlorine atoms and the double bonds. In selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits, making it suitable for trace analysis in biological samples. acs.org
| Parameter | Condition | Purpose |
| Column | Highly polar capillary columns (e.g., 100 m) | Resolution of positional and geometric isomers |
| Derivatization | Methylation to Fatty Acid Methyl Esters (FAMEs) | Increased volatility for GC analysis |
| Detector | Mass Spectrometer (MS) | Identification and structural elucidation |
| Ionization Mode | Electron Ionization (EI) | Fragmentation for structural analysis |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Qualitative and quantitative analysis |
This table summarizes typical GC-MS conditions for the analysis of chlorinated linoleic acid.
High-performance liquid chromatography (HPLC) provides a complementary approach to GC for the analysis of chlorinated linoleic acids, particularly for underivatized compounds or those that are thermally labile. Reversed-phase HPLC is a common mode of separation.
A significant challenge in the HPLC analysis of fatty acids is their lack of a strong chromophore, which limits their detectability by standard UV-Vis detectors. To overcome this, specialized detectors or derivatization strategies are employed. Photodiode array (PDA) detectors can be used to detect the conjugated double bond systems in some isomers. For enhanced sensitivity, derivatization with fluorescent tags can be performed, allowing for highly sensitive fluorescence detection. Charged Aerosol Detection (CAD) is another powerful technique that provides a near-universal response for non-volatile analytes, irrespective of their optical properties.
| Parameter | Condition | Purpose |
| Column | Reversed-phase C18 | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water gradients | Elution of analytes |
| Detector | Photodiode Array (PDA), Fluorescence Detector (FLD), Charged Aerosol Detector (CAD) | Detection of underivatized or derivatized fatty acids |
| Derivatization | Fluorescent tagging | Enhanced sensitivity with FLD |
This table outlines common HPLC setups for chlorinated linoleic acid analysis.
In the context of chlorinated linoleic acid research, ion chromatography (IC) is a specialized technique used for the analysis of associated inorganic anions, such as chloride (Cl⁻). This is particularly relevant when investigating the formation of chlorinated lipids or when assessing the purity of synthesized standards.
Ion chromatography separates ions based on their affinity for an ion-exchange resin. A conductivity detector is typically used for detection. For samples with high concentrations of interfering ions, sample pretreatment may be necessary to reduce the matrix effect. IC can be a valuable tool for quantifying the amount of free chloride in a sample, which can provide insights into the reaction stoichiometry of chlorination processes.
| Parameter | Condition | Purpose |
| Column | Anion exchange column | Separation of inorganic anions |
| Eluent | Carbonate-bicarbonate buffer | Mobile phase for elution |
| Detector | Suppressed conductivity detector | Sensitive detection of anions |
| Sample Preparation | Dilution, precipitation of interfering ions | Matrix effect reduction |
This table describes the typical parameters for ion chromatography for anion analysis.
Sample Preparation and Extraction Strategies
The quality of analytical data is heavily dependent on the efficiency and cleanliness of the sample preparation and extraction procedures. The goal is to isolate the chlorinated linoleic acids from the sample matrix while minimizing contamination and analyte loss.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of chlorinated fatty acids from complex samples. Aminopropyl-based SPE cartridges have been shown to be effective for isolating chlorinated fatty acid methyl esters from unchlorinated FAMEs. nih.govresearchgate.net This allows for the enrichment of the target analytes and the removal of a significant portion of the lipid matrix, which can interfere with subsequent chromatographic analysis.
Liquid-Liquid Extraction (LLE) is a fundamental technique for the initial extraction of lipids from biological or environmental samples. The choice of solvent system is critical and is often based on the polarity of the target analytes. For instance, a common LLE method for lipids is the Folch extraction, which uses a chloroform/methanol (B129727) mixture. The pH of the aqueous phase can be adjusted to ensure that the fatty acids are in their non-ionized form, which enhances their partitioning into the organic solvent. mdpi.comresearchgate.net
| Technique | Protocol Summary | Application |
| Solid-Phase Extraction (SPE) | Use of aminopropyl cartridges to selectively retain and elute chlorinated FAMEs. | Isolation and concentration of chlorinated fatty acids from lipid matrices. |
| Liquid-Liquid Extraction (LLE) | Extraction with a chloroform/methanol solvent system, often with pH adjustment. | Initial extraction of total lipids from biological or aqueous samples. |
This table provides an overview of common extraction protocols for chlorinated linoleic acid.
Derivatization is a chemical modification of the analyte to improve its analytical properties. In the analysis of chlorinated linoleic acid, derivatization is employed for several key purposes.
For GC analysis, the most common derivatization is the conversion of the carboxylic acid group to a methyl ester (FAME). This process increases the volatility and thermal stability of the fatty acid, making it amenable to gas chromatography.
For HPLC analysis, derivatization is often used to introduce a chromophoric or fluorophoric tag to the fatty acid molecule. This dramatically increases the sensitivity of detection by UV-Vis or fluorescence detectors. Reagents such as 2,4'-dibromoacetophenone can be used to create derivatives with strong UV absorbance. researchgate.net
For structural elucidation by GC-MS, derivatization to picolinyl esters can be performed. The fragmentation of these derivatives in the mass spectrometer provides detailed information about the position of double bonds and other functional groups along the fatty acid chain.
| Derivatization Technique | Reagent/Method | Purpose | Analytical Platform |
| Methylation | Methanolic HCl, BF₃/Methanol | Increased volatility | GC-MS |
| UV-Absorbing Tagging | 2,4'-dibromoacetophenone | Enhanced UV detection | HPLC-UV |
| Picolinyl Ester Formation | Picolinyl alcohol | Structural elucidation | GC-MS |
This table summarizes key derivatization techniques used in the analysis of chlorinated linoleic acid.
Micro-Extraction and Miniaturized Sample Preparation for Limited Biological Samples
The analysis of chlorinated linoleic acid in biological matrices is often challenged by the limited availability of sample volumes. Micro-extraction and miniaturized sample preparation techniques have emerged as crucial methodologies to overcome this limitation, offering high extraction efficiency while minimizing solvent consumption and sample handling. researchgate.net These approaches are particularly advantageous in clinical and preclinical research where sample quantities are inherently small.
Recent trends in sample preparation emphasize miniaturization, automation, and high-throughput performance. researchgate.net Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), including its variants like single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), have been successfully applied to the analysis of various lipids and related compounds. researchgate.netresearchgate.net These methods are founded on the principle of partitioning the analyte between the sample matrix and a small volume of an extraction phase, thereby achieving significant analyte enrichment. mdpi.com
For instance, low-density dispersive liquid-liquid microextraction (LD-DLLME) has been effectively used for the determination of linoleic acid in sheep blood serum samples. scielo.br This method demonstrates rapid and efficient extraction and can be coupled with subsequent analytical techniques like gas chromatography. scielo.br The optimization of parameters such as the type and volume of extraction and disperser solvents is critical to achieving high recovery rates. scielo.brijcce.ac.ir
Solid-phase extraction (SPE) is another widely used technique, often employed as a clean-up step after initial liquid-liquid extraction to selectively isolate specific lipid classes. nih.govcreative-proteomics.com Miniaturized SPE formats, such as µ-solid-phase extraction, further reduce sample and solvent requirements. The choice of sorbent material is crucial and depends on the polarity of the target analytes; reversed-phase columns (e.g., C8 or C18) are commonly used for non-polar lipids. nih.gov
The following table summarizes key micro-extraction techniques applicable to lipid analysis, which can be adapted for chlorinated linoleic acid research.
Table 1: Overview of Micro-Extraction Techniques for Lipid Analysis
| Technique | Principle | Key Advantages | Considerations for Chlorinated Linoleic Acid |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Analyte partitioning between the sample and a coated fiber. | Solvent-free, simple, and easily automated. researchgate.net | Fiber coating selection is critical based on the polarity of the chlorinated linoleic acid isomer. |
| Liquid-Phase Microextraction (LPME) | Analyte partitioning between an aqueous sample and a micro-volume of immiscible organic solvent. | High enrichment factors and low solvent consumption. | Solvent choice is crucial for efficient extraction of chlorinated linoleic acid. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer. researchgate.net | Extremely fast and provides high recovery. researchgate.net | Optimization of solvent types and volumes is necessary for chlorinated linoleic acid. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent, followed by elution. creative-proteomics.com | Good for sample clean-up and fractionation. nih.gov | Sorbent and eluting solvent must be optimized for chlorinated linoleic acid isomers. |
These miniaturized techniques are not only beneficial for handling limited sample volumes but also align with the principles of green chemistry by reducing solvent waste. ijcce.ac.irnih.gov Their integration with highly sensitive analytical instruments is essential for the successful analysis of trace levels of chlorinated linoleic acid in complex biological samples.
Spectroscopic and Advanced Spectrometric Characterization
Following extraction and sample preparation, the detailed structural characterization and accurate quantification of chlorinated linoleic acid isomers rely on powerful spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of fatty acids and their derivatives, including chlorinated species. nih.govaocs.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure, enabling the precise localization of chlorine atoms on the linoleic acid backbone and the determination of the stereochemistry of the molecule. aocs.org
¹H NMR spectroscopy allows for the identification and quantification of protons in a molecule. slideshare.net The chemical shifts and coupling constants of the protons adjacent to the chlorine atoms and the double bonds provide critical information for elucidating the isomeric structure of chlorinated linoleic acid. slideshare.netnih.gov For example, the signals corresponding to the bis-allylic protons in linoleic acid are key features for its quantification and the analysis of its derivatives. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. aocs.org The chemical shifts of the carbon atoms directly bonded to chlorine are significantly affected, allowing for the confirmation of the chlorination positions.
While NMR is a powerful tool for structural elucidation, its application to complex biological samples can be challenging due to lower sensitivity compared to mass spectrometry. However, for the analysis of purified compounds or in studies involving isotopic labeling, NMR provides unparalleled structural detail. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in lipidomics and the analysis of chlorinated lipids, offering exceptional sensitivity and specificity. nih.govmeasurlabs.com HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. azolifesciences.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of an ion, which is crucial for identifying chlorinated linoleic acid and its metabolites. azolifesciences.comyoutube.com
The key advantages of HRMS in the analysis of chlorinated linoleic acid include:
Accurate Mass Measurement: HRMS can distinguish between ions with very similar mass-to-charge ratios (m/z), enabling the confident identification of chlorinated compounds based on their exact mass. azolifesciences.combioanalysis-zone.com
Isotopic Pattern Recognition: The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinct signature that aids in the identification of chlorinated molecules within complex mixtures. nih.gov
Metabolite Identification: When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation and identification of various metabolites of chlorinated linoleic acid. mdpi.com Tandem mass spectrometry (MS/MS) capabilities provide fragmentation patterns that are used for structural elucidation of these metabolites. mdpi.comresearchgate.net
For the quantitative analysis of chlorinated fatty acids, LC-MS with selected reaction monitoring (SRM) is a highly sensitive approach. nih.govnih.gov This technique involves monitoring specific precursor-to-product ion transitions, which enhances the selectivity and sensitivity of the analysis. nih.govsfrbm.org
The following table presents a hypothetical example of HRMS data for a dichlorinated linoleic acid isomer.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for a Dichlorinated Linoleic Acid Isomer
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀Cl₂O₂ |
| Calculated Exact Mass | 348.1623 |
| Measured Exact Mass | 348.1620 |
| Mass Error (ppm) | -0.86 |
| Key MS/MS Fragments | Loss of HCl, Loss of H₂O, Fragments corresponding to cleavage at the double bonds |
The combination of accurate mass measurement, isotopic pattern analysis, and fragmentation data from HRMS provides a powerful platform for the comprehensive characterization of chlorinated linoleic acid and its metabolic fate in biological systems.
Bioanalytical Assays and Immunochemical Approaches
In addition to chromatographic and spectrometric methods, bioanalytical and immunochemical assays offer complementary approaches for the specific detection and functional characterization of chlorinated linoleic acid.
Development of Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Chlorinated Linoleic Acid Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique that can be adapted for the detection and quantification of specific molecules, including lipids. nih.govnih.gov The development of an ELISA for chlorinated linoleic acid would involve the production of monoclonal or polyclonal antibodies that specifically recognize the chlorinated epitope of the molecule.
The principle of a competitive ELISA, which is suitable for detecting small molecules, involves the competition between the chlorinated linoleic acid in the sample and a labeled (e.g., enzyme-conjugated) chlorinated linoleic acid for binding to a limited amount of specific antibody coated on a microplate. nih.gov The signal generated is inversely proportional to the concentration of chlorinated linoleic acid in the sample.
While commercially available ELISA kits exist for conjugated linoleic acid (CLA), specific kits for chlorinated linoleic acid are not yet widely available. mybiosource.com The development of such an assay would provide a high-throughput screening tool for large numbers of biological samples. ohiolink.edu The validation of a newly developed ELISA would require rigorous testing for specificity, sensitivity, precision, and accuracy. nih.gov
The following table outlines the key steps in the development of an ELISA for chlorinated linoleic acid.
Table 3: Key Steps in the Development of a Chlorinated Linoleic Acid ELISA
| Step | Description |
|---|---|
| Antigen Preparation | Synthesis of a chlorinated linoleic acid-protein conjugate to elicit an immune response. |
| Immunization | Immunization of animals (e.g., rabbits, mice) with the antigen to produce specific antibodies. |
| Antibody Purification and Characterization | Isolation and characterization of antibodies with high affinity and specificity for chlorinated linoleic acid. |
| Assay Development and Optimization | Optimization of assay parameters such as antibody and antigen concentrations, incubation times, and washing steps. |
| Validation | Validation of the assay for its performance characteristics, including sensitivity, specificity, accuracy, and precision. nih.gov |
The availability of a specific ELISA for chlorinated linoleic acid would greatly facilitate research into its physiological and pathological roles.
Cell-Based Assays for Mechanistic Screening
Cell-based assays are essential for investigating the biological activities and underlying mechanisms of action of chlorinated linoleic acid. These assays provide a platform to screen for the effects of chlorinated linoleic acid on various cellular processes, such as inflammation, apoptosis, and lipid metabolism. researchgate.net
A variety of cell lines can be utilized depending on the research question. For example, to study the inflammatory potential of chlorinated linoleic acid, immune cells such as macrophages and neutrophils would be appropriate models. researchgate.net The effects of chlorinated linoleic acid on cell viability, proliferation, and the production of inflammatory mediators can be assessed using established protocols. nih.gov
Examples of cell-based assays relevant to chlorinated linoleic acid research include:
Cytotoxicity Assays: To determine the toxic effects of chlorinated linoleic acid on different cell types. rsc.org
Reporter Gene Assays: To investigate the activation or inhibition of specific signaling pathways.
Measurement of Inflammatory Mediators: Quantification of cytokines, chemokines, and other inflammatory molecules produced by cells in response to chlorinated linoleic acid treatment. nih.gov
Lipid Peroxidation Assays: To assess the ability of chlorinated linoleic acid to induce oxidative stress. plos.org
High-throughput screening (HTS) methods can be employed to test a large number of compounds or different concentrations of chlorinated linoleic acid in a time-efficient manner. nih.gov The results from these cell-based assays can provide valuable insights into the structure-activity relationships of different chlorinated linoleic acid isomers and guide further in vivo studies.
Future Directions and Emerging Research Challenges in Chlorinated Linoleic Acid Studies
Development of Predictive Models for Environmental Fate and Biotransformation
A significant challenge in understanding the impact of Cl-LA is predicting its behavior in both environmental and biological systems. Future research will increasingly rely on computational and predictive modeling to forecast the environmental fate, persistence, and biotransformation of these halogenated lipids.
One promising avenue is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural properties of chemicals with their biological or environmental activities. For chlorinated compounds, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to predict metabolic rates by cytochrome P450 enzymes. nih.gov Expanding these models to include chlorinated fatty acids would require incorporating additional descriptors beyond standard steric and electrostatic fields, such as hydropathic and molecular orbital information, to account for the unique properties of lipids. nih.gov
Multimedia environmental fate models, like the BETR-Global model used for chlorinated paraffins, offer a framework for predicting the global transport and distribution of Cl-LA. nih.gov These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the physicochemical properties of the compound to simulate its movement and accumulation. nih.gov Adapting such models for Cl-LA will require accurate data on its partitioning coefficients (KAW, KOA, KOW) and degradation half-lives in various media. nih.gov
Table 1: Key Parameters for Predictive Environmental Fate Modeling of Chlorinated Lipids
| Parameter | Description | Importance for Modeling |
|---|---|---|
| Log KOW | Octanol-water partition coefficient | Predicts bioaccumulation potential in fatty tissues. |
| Log KOA | Octanol-air partition coefficient | Determines partitioning between air and organic matter (e.g., soil, vegetation). |
| Log KAW | Air-water partition coefficient (Henry's Law Constant) | Governs the exchange between atmosphere and water bodies. |
| Degradation Half-life | Time for 50% of the compound to be degraded (biotic/abiotic) | Determines persistence in different environmental compartments. |
| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its solid or liquid phase | Influences long-range atmospheric transport potential. |
The development of these predictive tools is crucial for assessing the environmental risk of Cl-LA and for prioritizing research on specific isomers or transformation products that may pose the greatest threat. nih.govnih.gov
Elucidation of Novel Biotransformation Pathways and Enzymatic Machinery
While the formation of chlorinated lipids via myeloperoxidase-derived hypochlorous acid is established, their subsequent metabolic fate is less clear. A key research challenge is to identify and characterize the novel biotransformation pathways and the specific enzymatic machinery responsible for metabolizing Cl-LA.
Evidence suggests that cytochrome P450 (CYP) enzymes play a critical role in the metabolism of both lipids and xenobiotics, including other chlorinated compounds. nih.govmdpi.commdpi.com CYPs can hydroxylate or epoxidize fatty acids, which could represent a primary detoxification pathway for Cl-LA. mdpi.com Future studies should focus on identifying specific CYP isozymes (e.g., from the CYP2 or CYP4 families) that exhibit high activity towards Cl-LA isomers and characterizing the resulting metabolites. nih.gov
Furthermore, microbial degradation represents another significant, yet underexplored, pathway. Microbial consortia isolated from contaminated environments have demonstrated the ability to degrade persistent organochlorine pesticides like DDT and lindane. bbrc.inbbrc.in The enzymatic systems in these microbes, which include dehalogenases, hydrolases, and oxygenases, could potentially metabolize Cl-LA. nih.gov Investigating the gut microbiome's capacity to process ingested Cl-LA is a particularly important frontier, as this could modulate host exposure and toxicity. Research using metagenomic analysis of microbial populations from contaminated sites or the gut could reveal novel enzymes and degradation pathways. bbrc.in
Table 2: Potential Enzymatic Pathways for Chlorinated Linoleic Acid Biotransformation
| Enzyme Class | Potential Reaction | Biological System | Research Focus |
|---|---|---|---|
| Cytochrome P450 (CYP) Monooxygenases | Hydroxylation, Epoxidation | Hepatic, Extrahepatic tissues | Identify specific CYP isozymes; Characterize hydroxylated and epoxide metabolites. nih.govmdpi.com |
| Dehalogenases | Removal of chlorine atoms (dechlorination) | Microbial (environmental, gut) | Isolate and characterize dehalogenating bacteria and enzymes. nih.gov |
| Hydrolases | Cleavage of ester bonds if Cl-LA is incorporated into complex lipids | Various tissues, Microbes | Determine the release rate of Cl-LA from triglycerides and phospholipids (B1166683). |
| Lipoxygenases (LOX) | Dioxygenation | Inflammatory cells | Investigate if Cl-LA can be a substrate for LOX, leading to novel oxidized mediators. |
Elucidating these pathways will provide a more complete picture of Cl-LA's biological persistence and its potential to be converted into more or less toxic metabolites.
Utilization of Advanced In Vitro and Ex Vivo Organoid Models for Mechanistic Insights
Traditional 2D cell cultures often fail to replicate the complex architecture and function of human organs, limiting their predictive value. The advent of three-dimensional (3D) organoid technology offers a powerful new tool for gaining mechanistic insights into the biological effects of Cl-LA. tmrjournals.commdpi.com
Liver organoids, derived from pluripotent or adult stem cells, can be differentiated into hepatocyte-like cells that exhibit key liver functions, including the expression of metabolic enzymes like cytochromes P450. mdpi.comnih.gov These models can be used to study the metabolism of Cl-LA in a human-relevant context, identify its metabolic products, and assess its potential for hepatotoxicity. researchgate.net For example, by exposing liver organoids to Cl-LA, researchers can model the development of lipid accumulation (steatosis) and screen for compounds that might mitigate these effects. tmrjournals.comnih.gov
Similarly, intestinal organoids, which recapitulate the structure and cellular diversity of the gut epithelium, are invaluable for studying the absorption and first-pass metabolism of ingested Cl-LA. nih.govresearchgate.net Recent developments have led to "apical-out" intestinal organoids, where the absorptive surface faces the culture medium, making them ideal for high-throughput studies on nutrient and xenobiotic uptake. nih.gov These models can be used to quantify the bioavailability of different Cl-LA isomers and to study how they affect intestinal barrier integrity and inflammatory signaling. nih.gov
The use of patient-derived organoids adds another layer of sophistication, allowing for the investigation of how genetic variability might influence susceptibility to Cl-LA-induced cellular stress and dysfunction. biorxiv.org
Application of Omics Technologies (e.g., Lipidomics, Metabolomics) to Understand Biological Perturbations
To fully comprehend the biological impact of Cl-LA exposure, a systems-level approach is necessary. Omics technologies provide a comprehensive, unbiased view of the molecular changes occurring within a cell or organism.
Lipidomics , the large-scale study of lipids, is central to this effort. Advanced mass spectrometry (MS)-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can identify and quantify hundreds of lipid species. mdpi.comnih.govbohrium.com Applying lipidomics to samples from Cl-LA-exposed models can reveal widespread perturbations in lipid metabolism, such as alterations in triglyceride synthesis, phospholipid remodeling, and the generation of downstream signaling molecules. bohrium.com
Proteomics , the study of the entire protein complement, can identify specific proteins and pathways that are altered by Cl-LA. nih.gov For instance, quantitative proteomics could reveal the upregulation of stress-response proteins, changes in the abundance of metabolic enzymes, or alterations in signaling proteins involved in inflammation. nih.govmdpi.com Integrating these omics datasets can provide a holistic understanding of the cellular response to Cl-LA, linking the initial chemical exposure to downstream functional outcomes and potentially identifying novel biomarkers of effect.
Addressing Analytical Challenges in Isomer-Specific Quantification and Trace Analysis
A major hurdle in Cl-LA research is the analytical complexity of these molecules. Linoleic acid has multiple double bonds where chlorination can occur, leading to a large number of potential structural and positional isomers. These isomers may have different biological activities, yet they are often difficult to separate and quantify individually.
Future research must focus on developing more sophisticated analytical methods to overcome these challenges. While gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary tools, significant improvements are needed. nih.govmdpi.com
Isomer-Specific Separation: Advanced chromatographic techniques, such as multidimensional chromatography or columns with novel stationary phases, are required to achieve better separation of Cl-LA isomers. omicsonline.org
Trace Analysis: Detecting Cl-LA at low concentrations in complex biological and environmental matrices (e.g., plasma, tissue, water) requires highly sensitive instrumentation and robust sample preparation methods to remove interfering substances. researchgate.netnoaa.gov Methods combining high-performance liquid chromatography (HPLC) for fractionation with selective detectors like a halogen-specific detector (XSD) can help enrich trace chlorinated analytes from a complex fatty acid background. researchgate.net
Structural Elucidation: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. However, the fragmentation patterns of different isomers can be very similar. nih.govresearchgate.net The development of novel fragmentation techniques and the use of high-resolution mass spectrometry (e.g., Orbitrap, QTOF) are essential for unambiguous identification. mdpi.com
Table 3: Comparison of Analytical Techniques for Chlorinated Lipid Analysis
| Technique | Strengths | Challenges |
|---|---|---|
| GC-MS | Excellent separation for volatile derivatives; Established libraries for some compounds. | Requires derivatization; Potential for thermal degradation of analytes. nih.gov |
| LC-MS/MS | Suitable for non-volatile lipids; High sensitivity and specificity (e.g., using SRM). nih.govnih.gov | Co-elution of isomers is common; Susceptible to matrix effects and ion suppression. mdpi.com |
| High-Resolution MS (HRMS) | High mass accuracy allows for elemental formula determination. | Higher cost; Data analysis is more complex. |
| Ion Mobility-MS | Adds another dimension of separation based on shape and size. | Can help separate some isomers but may not resolve all. |
Overcoming these analytical hurdles is fundamental to accurately assessing exposure levels and linking specific Cl-LA isomers to biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
